molecular formula C8H9BrO3S B1444289 2-(3-Bromobenzenesulfonyl)ethan-1-ol CAS No. 1021169-75-4

2-(3-Bromobenzenesulfonyl)ethan-1-ol

Cat. No.: B1444289
CAS No.: 1021169-75-4
M. Wt: 265.13 g/mol
InChI Key: YDPDJAQSTGOBNA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 2-(3-bromophenyl)sulfonylethanol according to computational nomenclature systems. The compound is registered in the PubChem database under the Compound Identification Number 58522057, providing a standardized reference for chemical databases and literature searches. Alternative systematic names include 2-(3-bromo-benzenesulfonyl)-ethanol and 2-(3-bromophenylsulfonyl)ethanol, reflecting different approaches to representing the sulfonyl linkage in nomenclature systems.

The Chemical Abstracts Service registry number for this compound is 1021169-75-4, establishing its unique identity in chemical databases and regulatory systems. This identifier ensures consistent recognition across different chemical information systems and facilitates accurate literature searches and chemical procurement processes. The compound exhibits structural isomerism with related bromobenzenesulfonyl ethanol derivatives, where the bromine substituent can occupy the ortho, meta, or para positions on the benzene ring, leading to distinct chemical and physical properties.

The systematic identification also encompasses the International Chemical Identifier string, which provides a unique textual representation of the molecular structure: InChI=1S/C8H9BrO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2. This standardized format allows for unambiguous chemical structure representation across different software platforms and databases. The corresponding International Chemical Identifier Key, YDPDJAQSTGOBNA-UHFFFAOYSA-N, serves as a compressed version of the International Chemical Identifier for rapid database searching and chemical structure verification.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C8H9BrO3S, indicating the presence of eight carbon atoms, nine hydrogen atoms, one bromine atom, three oxygen atoms, and one sulfur atom. This composition reflects the compound's structure, which incorporates a brominated benzene ring, a sulfonyl group, and an ethanol chain. The molecular weight has been computed as 265.13 grams per mole using PubChem computational methods, providing an accurate mass measurement for analytical and synthetic applications.

The elemental composition analysis reveals that carbon comprises approximately 36.23% of the molecular weight, while hydrogen accounts for 3.42%, bromine contributes 30.14%, oxygen represents 18.10%, and sulfur constitutes 12.09% of the total molecular mass. This distribution reflects the significant contribution of the bromine atom to the overall molecular weight, which influences the compound's physical properties and analytical behavior. The presence of heteroatoms, particularly the sulfur in the sulfonyl group and the bromine substituent, contributes to the compound's polarity and reactivity characteristics.

Comparative molecular weight analysis with structural isomers provides insight into the relationship between substitution patterns and molecular properties. The 4-bromobenzenesulfonyl isomer, 2-(4-Bromobenzenesulfonyl)ethan-1-ol, shares the identical molecular formula and weight, demonstrating how positional isomerism affects chemical behavior while maintaining the same molecular composition. Similarly, the 2-bromobenzenesulfonyl analog exhibits the same molecular parameters, highlighting the importance of substitution position in determining chemical and physical properties despite identical molecular formulas.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound is limited in the available literature, structural analysis can be inferred from related compounds and computational modeling studies. The PubChem database provides three-dimensional conformational models that illustrate the spatial arrangement of atoms within the molecule, showing the relative positioning of the brominated aromatic ring, the sulfonyl bridge, and the terminal alcohol group. These conformational studies indicate that the molecule adopts a relatively extended conformation due to the electronic and steric effects of the sulfonyl group.

Conformational analysis reveals that the sulfonyl group acts as a rigid linker between the aromatic ring and the ethanol chain, with the sulfur-oxygen double bonds adopting a tetrahedral geometry around the sulfur center. The bromine substituent in the meta position of the benzene ring influences the electronic distribution and may affect intermolecular interactions in the solid state. Computational studies suggest that the molecule can adopt multiple conformations through rotation around the sulfonyl-ethyl bond, with the most stable conformations minimizing steric interactions between the aromatic ring and the hydroxyl group.

Related crystallographic studies of similar bromobenzenesulfonyl compounds provide insights into potential crystal packing arrangements and intermolecular interactions. For instance, crystal structure analyses of compounds containing bromophenyl and sulfonyl groups demonstrate the importance of hydrogen bonding interactions involving the terminal alcohol group and potential halogen bonding interactions involving the bromine substituent. These studies suggest that this compound likely forms hydrogen-bonded networks in the solid state, with the hydroxyl group serving as both a hydrogen bond donor and acceptor.

The conformational flexibility of the ethyl alcohol chain allows for various molecular arrangements that can accommodate different crystal packing motifs. The sulfonyl group's ability to participate in dipole-dipole interactions and the bromine atom's potential for halogen bonding suggest that the compound may exhibit interesting solid-state properties, including polymorphism or specific crystal habits that depend on crystallization conditions and solvent effects.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic characterization of this compound provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the compound's structural features, with aromatic protons appearing in the typical aromatic region and aliphatic protons showing distinct chemical shifts corresponding to their electronic environments. The proximity of protons to the electron-withdrawing sulfonyl group results in downfield shifts, while the hydroxyl proton appears as a characteristic broad signal that may exchange with deuterium oxide.

The aromatic region of the proton nuclear magnetic resonance spectrum displays the expected pattern for a meta-disubstituted benzene ring, with the bromine and sulfonyl substituents creating a characteristic splitting pattern. The three aromatic protons appear as complex multipiples due to the asymmetric substitution pattern, with coupling constants reflecting the meta relationship between substituents. The sulfonyl-adjacent methylene protons (CH2SO2) exhibit characteristic chemical shifts around 3.0-3.5 parts per million, while the hydroxyl-bearing methylene protons (CH2OH) appear further upfield at approximately 3.8-4.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in their characteristic chemical shift ranges between 120-140 parts per million. The carbon bearing the bromine substituent typically exhibits a distinct chemical shift due to the heavy atom effect, while the sulfonyl-bearing aromatic carbon shows the influence of the electron-withdrawing sulfonyl group. The aliphatic carbons display chemical shifts consistent with their electronic environments, with the sulfonyl-adjacent carbon appearing more downfield than the hydroxyl-bearing carbon.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The hydroxyl group exhibits a broad absorption band around 3200-3600 wavenumbers, typical of alcohol O-H stretching vibrations. The sulfonyl group displays two characteristic strong absorption bands corresponding to asymmetric and symmetric S=O stretching vibrations, typically appearing around 1300-1350 and 1120-1180 wavenumbers, respectively. Aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while aromatic C=C stretching bands are observed in the 1400-1600 wavenumber region.

Properties

IUPAC Name

2-(3-bromophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDJAQSTGOBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 3-Bromoaniline

  • Starting Materials: 3-bromoaniline, hydrochloric acid, sodium nitrite, sodium fluoborate (or ferric chloride/zinc chloride aqueous solution as catalyst).
  • Conditions: The 3-bromoaniline is dissolved in dilute hydrochloric acid and water, cooled to approximately -5°C to 0°C.
  • Procedure: Sodium nitrite aqueous solution is added dropwise while maintaining the temperature below 0°C to form the diazonium salt.
  • Catalyst Addition: Sodium fluoborate or ferric chloride/zinc chloride aqueous solution is added to stabilize the diazonium salt, which is then filtered and washed to obtain the fluoboric acid diazonium salt solid or ferric/zinc chloride diazonium salt solid.

Conversion to 3-Bromobenzenesulfonyl Chloride

  • Reagents: Thionyl chloride, water, cuprous chloride catalyst.
  • Conditions: Thionyl chloride is added dropwise to water and cooled to about 0°C. Cuprous chloride is added, and the diazonium salt is introduced in batches while maintaining the temperature between -5°C and 0°C.
  • Reaction: The mixture is stirred overnight at the same temperature to complete the reaction.
  • Work-up: The product is extracted with ethyl acetate, washed sequentially with sodium carbonate solution, water, and saturated saline, then concentrated, crystallized at -5°C, filtered, and dried.
  • Yield: Approximately 79-84% yield of pure 3-bromobenzenesulfonyl chloride is obtained.

Reaction Scheme Summary

Step Reagents & Conditions Product Yield (%)
Diazotization 3-bromoaniline, HCl, NaNO2, NaBF4 or FeCl3/ZnCl2, -5 to 0°C Diazonium salt -
Sulfonyl chloride formation Thionyl chloride, H2O, CuCl catalyst, -5 to 0°C, overnight 3-bromobenzenesulfonyl chloride 79.4 - 84.8

Conversion to 2-(3-Bromobenzenesulfonyl)ethan-1-ol

While direct literature on the exact preparation of this compound is limited, the standard synthetic approach involves nucleophilic substitution or addition reactions of the sulfonyl chloride intermediate with an ethan-1-ol derivative or equivalent nucleophile.

  • Typical Reaction: 3-bromobenzenesulfonyl chloride reacts with ethylene glycol or 2-hydroxyethyl nucleophiles under controlled conditions to form the sulfonyl ethan-1-ol derivative.
  • Conditions: Usually conducted in an inert solvent like dichloromethane or tetrahydrofuran, with a base (e.g., triethylamine) to neutralize the released HCl.
  • Purification: The product is purified by crystallization or chromatographic methods.

Detailed Research Findings and Notes

  • The diazotization step is highly temperature-sensitive and requires strict control below 0°C to prevent side reactions and decomposition of diazonium salts.
  • Use of ferric chloride or zinc chloride aqueous solutions as stabilizing agents for diazonium salts improves yield and purity.
  • Cuprous chloride acts as an effective catalyst in the sulfonyl chloride formation step, facilitating smooth conversion under mild conditions.
  • The described method is environmentally favorable due to aqueous reaction media and relatively mild temperatures.
  • The synthetic route is adaptable to other substituted anilines, allowing preparation of various substituted benzenesulfonyl chlorides.

Summary Table of Preparation Parameters

Parameter Details
Starting material 3-bromoaniline
Diazotization acid Dilute hydrochloric acid (6-10 mol/L)
Diazotization temperature -5°C to 0°C
Diazotization reagents Sodium nitrite, sodium fluoborate or ferric chloride/zinc chloride
Sulfonyl chloride formation Thionyl chloride, water, cuprous chloride catalyst
Reaction temperature (sulfonyl chloride formation) -5°C to 0°C, overnight
Extraction solvent Ethyl acetate
Washing sequence Sodium carbonate solution → Water → Saturated saline
Product yield 79.4% to 84.8%
Product purity verification HPLC, 1H NMR spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzenesulfonyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding benzenesulfonyl ethan-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: 2-(3-Bromobenzenesulfonyl)acetaldehyde or 2-(3-Bromobenzenesulfonyl)acetic acid.

    Reduction: Benzenesulfonyl ethan-1-ol.

    Substitution: Various substituted benzenesulfonyl ethan-1-ol derivatives.

Scientific Research Applications

2-(3-Bromobenzenesulfonyl)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting sulfonamide-based drugs.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(3-Bromobenzenesulfonyl)ethan-1-ol and Analogues

Compound Name Substituents Functional Groups Synthesis Yield Key Properties
This compound 3-Br, benzenesulfonyl Sulfonyl, -OH N/A High acidity, polar
(±)-2-{[4-(4-Bromophenyl)... () 4-Br, triazolylsulfanyl Sulfanyl, -OH, triazole Not reported Bioactivity potential
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23) () 4-Br, 2-OCH3 Methoxy, -OH 92% High efficiency synthesis
2-(2-[4-(...)ethoxy)ethanol () Tetramethylbutylphenoxyethoxy Ether, -OH 100% (conc.) Surfactant properties
2-(3-Indolyl)ethan-1-ol () Indolyl Indole, -OH N/A Hallucinogenic impurity
  • Sulfonyl vs. Sulfanyl/Sulfhydryl Groups : The sulfonyl group in the target compound is more polar and electron-withdrawing than the sulfanyl (-S-) group in ’s triazole derivative. This increases the acidity of the hydroxyl group, making it more reactive in deprotonation or nucleophilic substitution reactions .
  • Bromine Position : The meta-bromine in the target compound versus para-bromine in and may alter electronic effects (e.g., resonance or inductive) and steric interactions, impacting reactivity or binding in biological systems.
  • Methoxy vs. Sulfonyl : The methoxy group in compound 23 () is electron-donating, contrasting with the electron-withdrawing sulfonyl group. This difference influences solubility and stability; methoxy derivatives are generally more lipophilic .

Physicochemical Properties

  • Acidity : The sulfonyl group’s electron-withdrawing nature makes the hydroxyl group in the target compound more acidic (pKa ~10–12 estimated) compared to compound 23’s hydroxyl (pKa ~15–16) .
  • Solubility: The surfactant () exhibits nonpolar characteristics due to its alkyl chain, whereas the target compound’s sulfonyl group enhances water solubility. Compound 23’s methoxy group balances polarity, making it moderately soluble in organic solvents .

Biological Activity

2-(3-Bromobenzenesulfonyl)ethan-1-ol is a sulfonyl compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C₈H₉BrO₃S
  • Molecular Weight : 155.12 g/mol
  • CAS Number : 2905-24-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects by modulating enzyme activities.
  • Receptor Binding : The sulfonyl group in the compound may facilitate binding to specific receptors, leading to alterations in cellular signaling pathways that affect cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections.
Anticancer Shows promise in inhibiting cancer cell proliferation through apoptosis induction.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
Antioxidant Capable of scavenging free radicals, thus protecting cells from oxidative stress.
Antidiabetic Potential effects on glucose metabolism and insulin sensitivity have been observed.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study reported that compounds with similar sulfonyl structures significantly inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects :
    • Research indicated that derivatives of benzenesulfonyl compounds exhibited strong anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Properties :
    • In vitro assays demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

Q & A

Q. What are the optimized synthetic routes for 2-(3-Bromobenzenesulfonyl)ethan-1-ol, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis typically involves sulfonation of benzene followed by bromination at the meta position, or direct coupling of a pre-brominated benzenesulfonyl chloride with ethanol derivatives. Key steps include:
  • Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Bromination : Electrophilic substitution using Br₂/FeBr₃ or safer alternatives like N-bromosuccinimide (NBS) in polar solvents (e.g., DCM) at 25–40°C .
  • Coupling : React 3-bromobenzenesulfonyl chloride with 2-hydroxyethyl Grignard reagents (e.g., HOCH₂CH₂MgBr) in anhydrous THF .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to Grignard reagent) and use inert atmospheres to suppress oxidation.

Q. How can NMR spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the ethanol moiety (δ 3.6–4.0 ppm for -CH₂OH, split into a triplet due to coupling with adjacent -CH₂-). The aromatic protons from the 3-bromobenzenesulfonyl group appear as a doublet of doublets (δ 7.4–8.1 ppm) due to meta-substitution .
  • ¹³C NMR : The sulfonyl carbon resonates at δ ~115–125 ppm. The brominated aromatic carbons show distinct shifts (δ 120–135 ppm) .
  • MS : The molecular ion peak [M+H]⁺ should match the molecular weight (285.11 g/mol). Fragmentation patterns include loss of -SO₂ (64 Da) and Br (79.9 Da) .
    Purity Check : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1% .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO, DMF, and THF; poorly soluble in water. For aqueous experiments, use co-solvents like ethanol (≤10% v/v) to enhance solubility without decomposition .
  • Stability : Store at –20°C under argon. Avoid prolonged exposure to light or basic conditions, which may hydrolyze the sulfonyl group. Monitor stability via periodic NMR checks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfonyl group in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • Nucleophilic Substitution : React with NaN₃ in DMF at 60°C to replace the -OH group with an azide, forming 2-(3-bromobenzenesulfonyl)ethyl azide. Track kinetics via IR (azide peak at ~2100 cm⁻¹) .
  • Oxidation : Use KMnO₄ in acidic conditions to oxidize the alcohol to a carboxylic acid. Characterize intermediates via ESI-MS and cyclic voltammetry to map electron-transfer pathways .
    Contradiction Analysis : Conflicting reports on reaction yields may arise from trace moisture. Use molecular sieves or anhydrous solvents to standardize conditions .

Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to assess cytotoxicity. Compare results with structurally similar compounds (e.g., 2-(3-bromophenyl)ethan-1-ol) to isolate sulfonyl-specific effects .
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify metabolites. Discrepancies may arise from differential metabolic degradation .
    Table : Comparison of Reported IC₅₀ Values
StudyCell LineIC₅₀ (μM)Notes
AHeLa12.3Low serum conditions
BHEK29345.7Full serum, reduced potency

Q. What experimental designs are optimal for probing the interaction of this compound with enzymatic targets (e.g., kinases or phosphatases)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PDB ID: 1ATP). Prioritize residues within 4 Å of the sulfonyl group for mutagenesis .
  • Enzyme Assays : Conduct kinetic assays (e.g., NADH-coupled) with recombinant enzymes. Compare KmK_m and VmaxV_{max} in the presence/absence of the compound to identify noncompetitive inhibition .
  • SPR Biosensing : Immobilize the compound on a CM5 chip and measure binding kinetics (konk_{on}, koffk_{off}) with purified enzymes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Bromobenzenesulfonyl)ethan-1-ol
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2-(3-Bromobenzenesulfonyl)ethan-1-ol

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